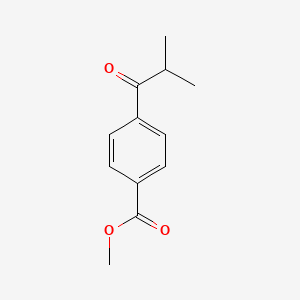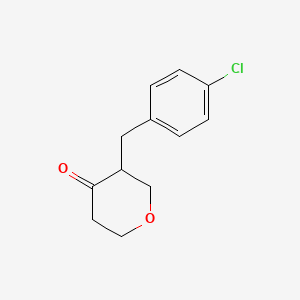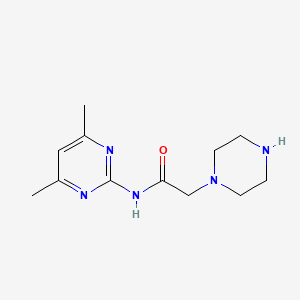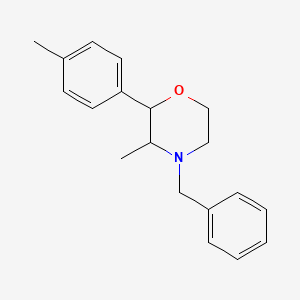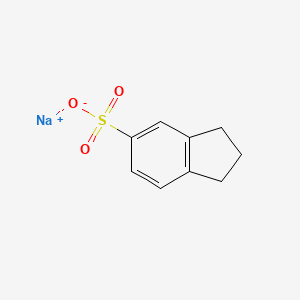
Indane-5-sulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indane-5-sulfonic acid, sodium salt is an organic compound with the molecular formula C₉H₉NaO₃S. It is a derivative of indane, a bicyclic hydrocarbon, and features a sulfonic acid group attached to the fifth position of the indane ring. This compound is known for its solubility in water and its applications in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indane-5-sulfonic acid, sodium salt can be synthesized through the sulfonation of indane. The process typically involves the reaction of indane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures to ensure the selective sulfonation at the desired position on the indane ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced separation techniques, such as crystallization or distillation, can enhance the purity and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Indane-5-sulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group acts as a directing group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfonamides and thiols.
Substitution: Halogenated or nitrated indane derivatives.
Applications De Recherche Scientifique
Indane-5-sulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with improved solubility and bioavailability.
Industry: It serves as an intermediate in the production of surfactants, detergents, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of indane-5-sulfonic acid, sodium salt involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparaison Avec Des Composés Similaires
Benzene sulfonic acid, sodium salt: Similar in structure but lacks the bicyclic indane ring.
Toluene sulfonic acid, sodium salt: Contains a methyl group instead of the indane ring.
Naphthalene sulfonic acid, sodium salt: Features a fused bicyclic aromatic system but differs in the position of the sulfonic acid group.
Uniqueness: Indane-5-sulfonic acid, sodium salt is unique due to its indane backbone, which imparts distinct chemical and physical properties. This structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C9H9NaO3S |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
sodium;2,3-dihydro-1H-indene-5-sulfonate |
InChI |
InChI=1S/C9H10O3S.Na/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11,12);/q;+1/p-1 |
Clé InChI |
YEBCHRMXXLPGQR-UHFFFAOYSA-M |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


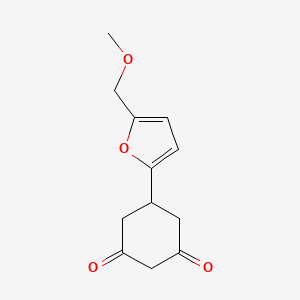

![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)
![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)

